4-Amino-3-methylpyridine
Overview
Description
4-Amino-3-methylpyridine is an organic compound with the molecular formula C6H8N2. It is a derivative of pyridine, characterized by the presence of an amino group at the fourth position and a methyl group at the third position on the pyridine ring. This compound is a solid at room temperature and is known for its applications in various fields, including pharmaceuticals and chemical synthesis .
Mechanism of Action
Biochemical Pathways
Pyridine derivatives can participate in various reactions, such as hydrogenation and the Suzuki-Miyaura cross-coupling reaction . These reactions could potentially influence various biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
The compound’s solubility in organic solvents and its low solubility in water could potentially affect its bioavailability and distribution within the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Amino-3-methylpyridine . For instance, the compound is sensitive to air and humidity , which could affect its stability and potency. Additionally, the compound’s solubility characteristics could influence its behavior in different physiological environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 4-Amino-3-methylpyridine involves the reaction of 4-methylpyridine-3-boronic acid with an inorganic amide as an ammonia source in the presence of a metal oxide catalyst. This one-step reaction is efficient and overcomes the disadvantages of traditional methods, such as long reaction routes, low yield, and severe reaction conditions .
Industrial Production Methods: In an industrial setting, this compound can be produced using high-pressure reactors. The process involves the addition of 2-chloro-3-amino-4-methylpyridine, sodium acetate, methanol, and palladium on carbon as a catalyst. The reaction is carried out under hydrogen gas at a controlled temperature of 60°C for about 8 hours. After the reaction, the product is purified through filtration and solvent extraction .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: It can be reduced to form 4-amino-3-methylpiperidine.
Substitution: It participates in nucleophilic substitution reactions, where the amino group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: 4-Amino-3-methylpiperidine.
Substitution: Various substituted pyridines depending on the substituent introduced
Scientific Research Applications
4-Amino-3-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Industry: It is used in the manufacture of agrochemicals and veterinary drugs.
Comparison with Similar Compounds
3-Amino-4-methylpyridine: Similar in structure but with the amino and methyl groups swapped.
4-Amino-2-methylpyridine: Another isomer with the methyl group at the second position.
2-Amino-4-methylpyridine: Has the amino group at the second position and the methyl group at the fourth position
Uniqueness: 4-Amino-3-methylpyridine is unique due to its specific positioning of the amino and methyl groups, which imparts distinct chemical reactivity and biological activity compared to its isomers. This unique structure makes it particularly valuable in the synthesis of specific pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
3-methylpyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-4-8-3-2-6(5)7/h2-4H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJLGPCXUGIXRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173676 | |
Record name | 3-Methyl-4-aminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1990-90-5 | |
Record name | 3-Methyl-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1990-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-4-aminopyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001990905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-3-methylpyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52454 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyl-4-aminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylpyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.248 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4-amino-3-methylpyridine?
A: this compound is an organic compound with the molecular formula C6H8N2 and a molecular weight of 108.14 g/mol. It is a positional isomer of 3-amino-4-methylpyridine, with the amino group and methyl group attached to the pyridine ring at different positions. [] Its structure can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Q2: How does this compound interact with metal ions, and what are the implications?
A: this compound acts as a ligand, coordinating to metal ions like cadmium and zinc through its nitrogen atoms. [, ] The specific coordination environment depends on factors like the metal ion, counterions present, and crystallization conditions. For example, in the presence of isothiocyanate ions, this compound forms complexes with cadmium and zinc, adopting distorted octahedral and tetrahedral geometries, respectively. [, ]
Q3: What are the optical properties of materials containing this compound, and how can they be tuned?
A: this compound, under acidic conditions, forms 4-amino-3-methylpyridinium, which can be used to synthesize manganese bromide compounds exhibiting interesting photoluminescent properties. [] The specific emission color (green or red) depends on the hydrogen bonding network and resulting coordination environment around the manganese bromide units. [] This tunability of optical properties makes these materials promising for applications in areas like optoelectronics.
Q4: What computational studies have been performed on this compound?
A: Electronic structure calculations have been employed to support experimental findings on the UV-Vis and photoluminescence properties of manganese bromide compounds incorporating 4-amino-3-methylpyridinium. [] These calculations help interpret spectral data and provide insights into the electronic transitions responsible for the observed optical behavior.
Q5: What are the potential applications of this compound-containing materials?
A: The photoluminescent properties of manganese bromide compounds incorporating 4-amino-3-methylpyridinium make them attractive for various applications. Thin films prepared using these compounds as precursors also exhibit luminescence. [] This suggests potential uses in areas like light-emitting diodes (LEDs), sensors, and other optoelectronic devices.
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